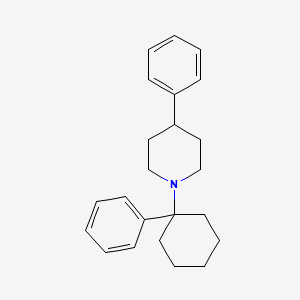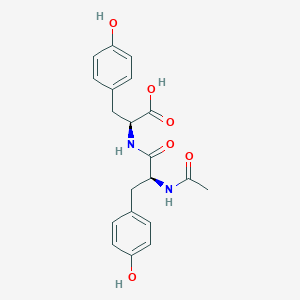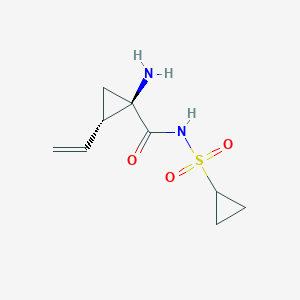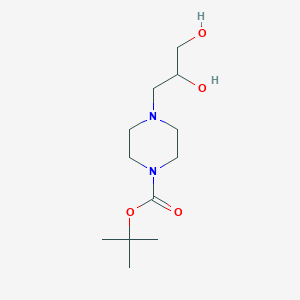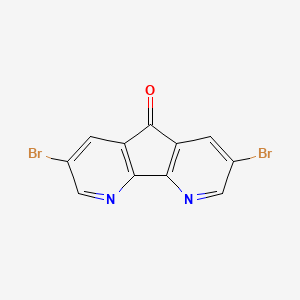
2,7-Dibromo-4,5-diazafluoren-9-one
描述
2,7-Dibromo-4,5-diazafluoren-9-one is a heterocyclic compound with the molecular formula C11H4Br2N2O. It is a derivative of diazafluorenone and is known for its unique chemical properties and applications in various fields, including organic electronics and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-4,5-diazafluoren-9-one typically involves tandem oxidation and rearrangement reactions. One effective method described involves the use of bromine and sulfur monochloride in the presence of N,N-dimethylformamide as a solvent . The reaction conditions are mild and efficient, leading to high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, ensuring the availability of this compound for various research and commercial purposes .
化学反应分析
Types of Reactions
2,7-Dibromo-4,5-diazafluoren-9-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as n-butyllithium.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bromine: Used in the initial synthesis of the compound.
N,N-Dimethylformamide: A solvent that facilitates the reaction.
n-Butyllithium: Used for substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
科学研究应用
2,7-Dibromo-4,5-diazafluoren-9-one has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the synthesis of donor-acceptor molecules for organic semiconductors.
Fluorescent Probes: It serves as a building block for fluorescent probes used in biological imaging.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific electronic and optical characteristics.
作用机制
The mechanism by which 2,7-Dibromo-4,5-diazafluoren-9-one exerts its effects involves its interaction with various molecular targets. For example, in the context of organic electronics, the compound’s donor-acceptor properties facilitate charge transfer processes, enhancing the performance of electronic devices . Additionally, its ability to form complexes with metals can influence its reactivity and applications in catalysis .
相似化合物的比较
Similar Compounds
4,5-Diazafluoren-9-one: A closely related compound used in similar applications.
2,7-Dibromofluorene: Another brominated derivative with applications in organic electronics.
Uniqueness
2,7-Dibromo-4,5-diazafluoren-9-one is unique due to its specific bromination pattern, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .
属性
IUPAC Name |
5,11-dibromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Br2N2O/c12-5-1-7-9(14-3-5)10-8(11(7)16)2-6(13)4-15-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJFFJKBCKNOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


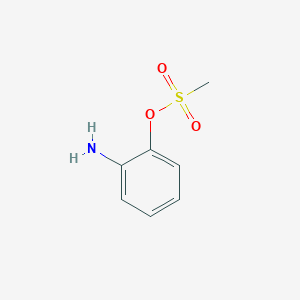


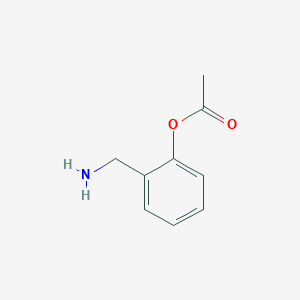
![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B3283684.png)

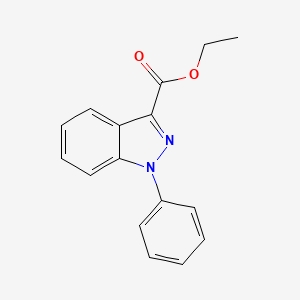
![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)
